

# Atalaphylline: A Technical Overview of its Chemical Properties and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Atalaphylline**

Cat. No.: **B1205705**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Atalaphylline**, an acridone alkaloid with significant therapeutic potential. The document covers its chemical identity, molecular characteristics, and known biological activities, with a focus on experimental methodologies and relevant signaling pathways.

## Core Chemical and Physical Data

**Atalaphylline** has been isolated from the plant *Atalantia monophylla*<sup>[1][2][3]</sup>. There are some discrepancies in the reported chemical properties in publicly available databases. The following tables summarize the available data. The data from the detailed crystallographic study is likely the most accurate.

Table 1: Chemical Identification of **Atalaphylline**

| Identifier      | Value                                                          | Source                                  |
|-----------------|----------------------------------------------------------------|-----------------------------------------|
| Systematic Name | 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one | <a href="#">[1]</a> <a href="#">[3]</a> |
| CAS Number      | 56296-87-8 (for "Atalaphillinine")                             | PubChem CID 122681                      |
| PubChem CID     | 442887 (for Atalaphylline)                                     |                                         |

Table 2: Molecular Properties of **Atalaphylline**

| Property          | Value<br>(Atalaphylline)                        | Value<br>(Atalaphillinine)                      | Source               |
|-------------------|-------------------------------------------------|-------------------------------------------------|----------------------|
| Molecular Formula | C <sub>23</sub> H <sub>25</sub> NO <sub>4</sub> | C <sub>23</sub> H <sub>23</sub> NO <sub>4</sub> | , PubChem CID 122681 |
| Molecular Weight  | 379.44 g/mol                                    | 377.4 g/mol                                     | , PubChem CID 122681 |

## Experimental Protocols

### Isolation of Atalaphylline from *Atalantia monophylla*

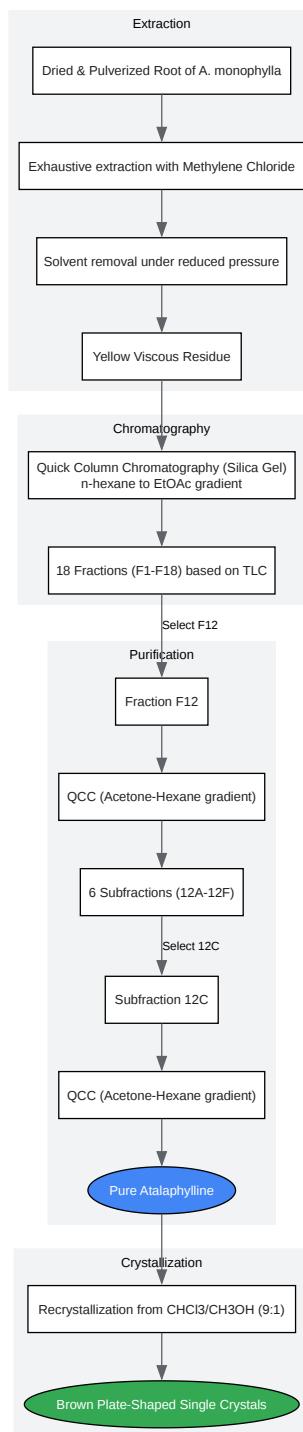
A detailed protocol for the isolation of **Atalaphylline** from the root of *Atalantia monophylla* has been described.

#### 1. Extraction:

- The air-dried and pulverized root of *A. monophylla* (6.0 kg) was exhaustively extracted with methylene chloride (2 x 20 L for one week) at room temperature.
- The solvent was removed from the methylene chloride extract under reduced pressure to yield a yellow viscous residue (52.5 g).

#### 2. Chromatographic Separation:

- The residue was subjected to quick column chromatography (QCC) over silica gel.


- A gradient of increasing polarity from n-hexane to ethyl acetate was used to elute the compounds.
- The eluents were separated into 18 fractions (F1–F18) based on Thin Layer Chromatography (TLC) analysis.

### 3. Further Purification:

- Fraction F12 (4.3 g) was further separated by QCC with a gradient of acetone-hexane, affording 6 subfractions (12A-12F).
- Subfraction 12C (385.0 mg) was purified by QCC with an acetone-hexane gradient to yield the pure **Atalaphylline** (22.0 mg).

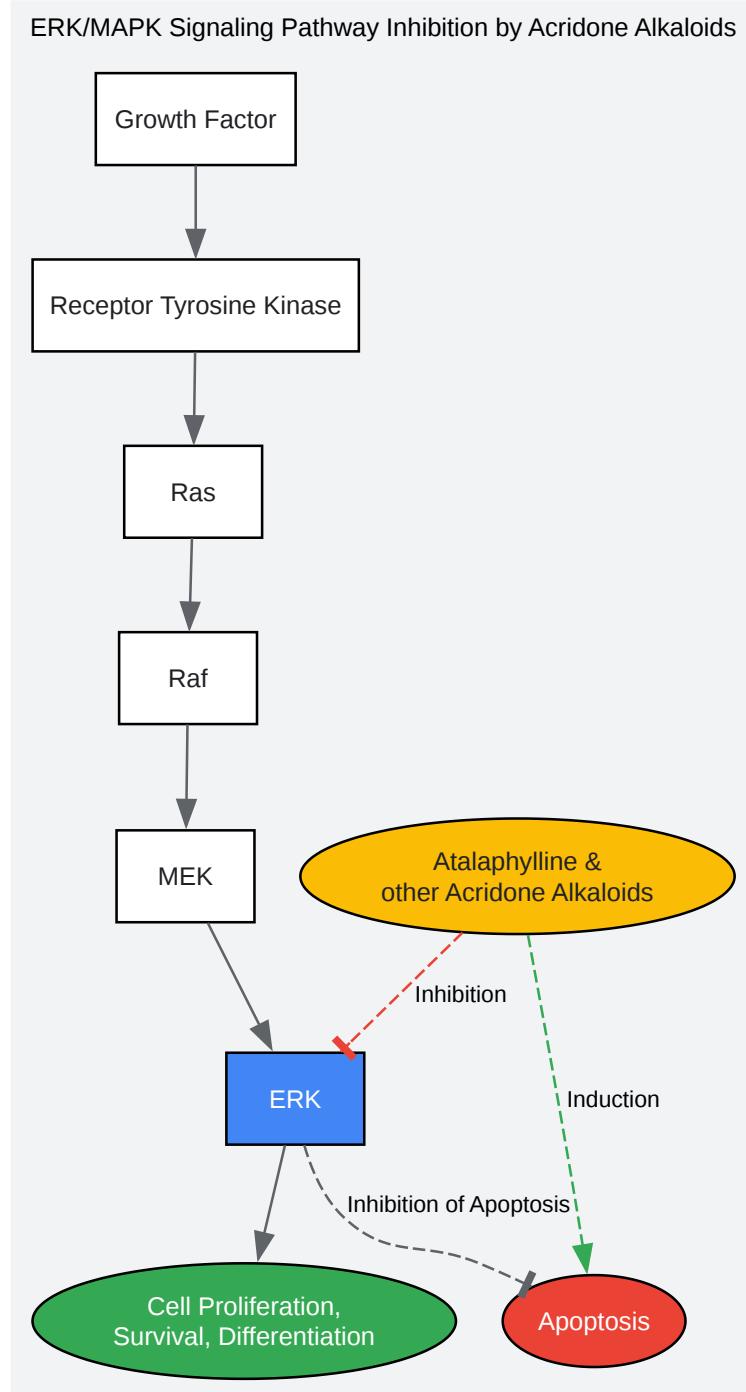
### 4. Crystallization:

- Brown, plate-shaped single crystals suitable for X-ray structure determination were obtained by recrystallization from a chloroform/methanol (9:1, v/v) mixture over several days.

[Click to download full resolution via product page](#)**Isolation workflow for Atalaphylline.**

## Anti-Allergic Activity Assay

**Atalaphylline** has been evaluated for its anti-allergic properties. While the specific study citing **Atalaphylline** did not provide a detailed protocol, a general methodology for assessing anti-allergic activity in RBL-2H3 cells is as follows:

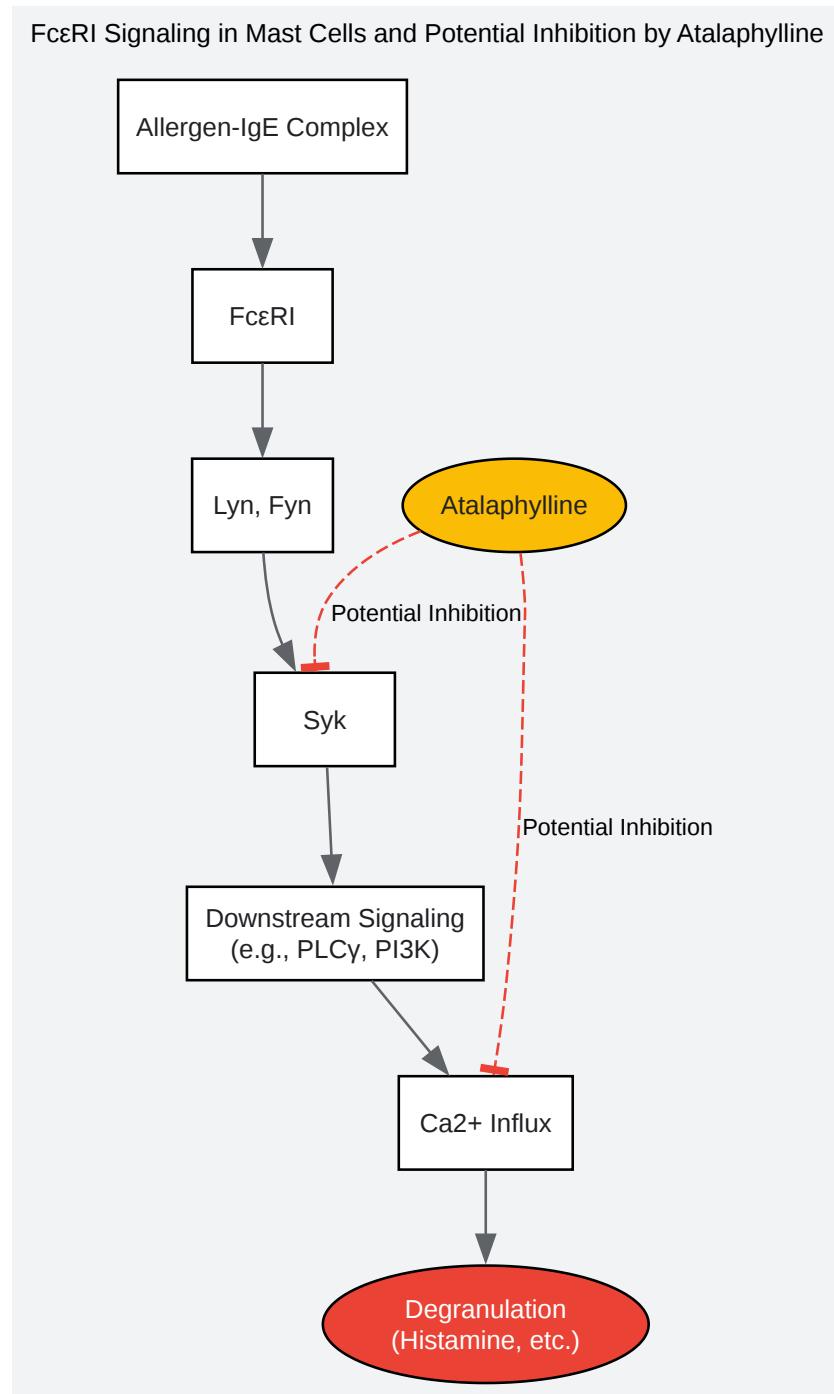

- Cell Culture: RBL-2H3 cells, a rat basophilic leukemia cell line, are cultured in an appropriate medium.
- Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) IgE.
- Treatment: The sensitized cells are pre-treated with varying concentrations of **Atalaphylline**.
- Antigenic Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
- Quantification of Degranulation: The release of  $\beta$ -hexosaminidase, a marker of degranulation, is measured by a colorimetric assay. The absorbance is read using a microplate reader.
- Data Analysis: The percentage of  $\beta$ -hexosaminidase inhibition is calculated, and the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of the degranulation) is determined.

## Biological Activities and Signaling Pathways

**Atalaphylline**, as an acridone alkaloid, exhibits a range of biological activities.

### Anti-Cancer Activity and the ERK/MAPK Signaling Pathway

Acridone alkaloids isolated from *Atalantia monophylla* have demonstrated cytotoxic effects on cancer cell lines. The anti-proliferative action is suggested to be mediated through the ERK/MAPK signaling pathway. The ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.




[Click to download full resolution via product page](#)

ERK/MAPK signaling pathway and **Atalaphylline**.

## Potential Anti-Allergic Activity and the Fc $\epsilon$ RI Signaling Pathway

The anti-allergic activity of compounds like **Atalaphylline** is often mediated through the inhibition of the high-affinity IgE receptor (Fc $\epsilon$ RI) signaling pathway in mast cells. Activation of this pathway by an allergen-IgE complex leads to the release of inflammatory mediators.



[Click to download full resolution via product page](#)

Fc $\epsilon$ RI signaling and potential inhibition.

## Potential in Alzheimer's Disease Treatment

Studies on acridone alkaloids from *Atalantia monophylla* have also suggested their potential in the context of Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE) and the aggregation of amyloid-beta (A $\beta$ ) fibrils, both of which are key pathological hallmarks of Alzheimer's disease. Furthermore, they exhibit antioxidant properties by scavenging free radicals.

## Conclusion

**Atalaphylline** is a promising natural product with a range of documented and potential therapeutic applications. Its anti-cancer and anti-allergic properties are of particular interest for further investigation and drug development. The detailed experimental protocols for its isolation and the understanding of its interaction with key signaling pathways provide a solid foundation for future research in medicinal chemistry and pharmacology. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Atalaphylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential anti-allergic acridone alkaloids from the roots of *Atalantia monophylla* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atalaphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Atalaphylline: A Technical Overview of its Chemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1205705#atalaphylline-cas-number-and-molecular-weight>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)